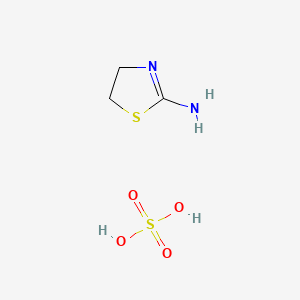

2-Ammonio-4,5-dihydrothiazolium sulfate

Descripción

Propiedades

Número CAS |

65767-36-4 |

|---|---|

Fórmula molecular |

C3H8N2O4S2 |

Peso molecular |

200.2 g/mol |

Nombre IUPAC |

4,5-dihydro-1,3-thiazol-3-ium-2-ylazanium sulfate |

InChI |

InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4) |

Clave InChI |

HMFCCVGAFFKVDM-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(=N1)N.OS(=O)(=O)O |

Números CAS relacionados |

85959-63-3 |

Origen del producto |

United States |

Comprehensive Technical Guide: Chemical and Physical Properties of 2-Ammonio-4,5-dihydrothiazolium Sulfate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-Ammonio-4,5-dihydrothiazolium sulfate (CAS No. 65767-36-4), commonly referred to as 2-amino-2-thiazoline sulfate, is a highly versatile heterocyclic building block and pharmacologically active agent [2]. While the free base (2-amino-4,5-dihydrothiazole) is prone to oxidative degradation and exhibits challenging hygroscopicity, the sulfate salt provides a thermodynamically stable, highly water-soluble alternative critical for rigorous biological assays and industrial-scale synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. We will explore the mechanistic causality behind its reactivity, detail a self-validating protocol for its synthesis, and map its pleiotropic applications in medicinal chemistry—ranging from muscarinic receptor agonism to radioprotection [3, 5].

Chemical Identity and Structural Elucidation

The 4,5-dihydrothiazole core is characterized by an endocyclic sulfur and nitrogen atom, with an exocyclic amine group at the 2-position.

-

Tautomerization Dynamics: The free base exists in an equilibrium between the 2-amino-2-thiazoline (amine) and 2-iminothiazolidine (imine) tautomers.

-

Protonation Causality: When reacted with sulfuric acid, protonation occurs preferentially at the endocyclic nitrogen (pKa ~8.04). This is because the resulting positive charge is highly delocalized across the N-C-N amidine-like system, providing significant resonance stabilization. The resulting species is the 2-ammonio-4,5-dihydrothiazolium cation .

Quantitative Data Summary

The following table summarizes the comparative physical and chemical properties of the free base versus the sulfate salt, highlighting why the salt form is preferred in formulation [1, 2].

| Property | 2-Amino-2-thiazoline (Free Base) | 2-Ammonio-4,5-dihydrothiazolium Sulfate |

| CAS Number | 1779-81-3 | 65767-36-4 |

| Molecular Formula | C₃H₆N₂S | C₃H₆N₂S · H₂SO₄ (or 2:1 stoichiometry) |

| Molecular Weight | 102.16 g/mol | 200.23 g/mol (1:1 salt estimate) |

| Appearance | White to light yellow crystalline powder | White to off-white crystalline solid |

| Melting Point | 79 - 82 °C | > 200 °C (Decomposes) |

| Predicted pKa | 8.04 ± 0.10 | N/A (Pre-protonated salt) |

| Solubility | Soluble in water; slightly in DMSO/MeOH | Highly soluble in aqueous buffers |

| Storage Stability | Hygroscopic, requires refrigeration | Stable at room temperature, non-hygroscopic |

Mechanistic Insights and Reactivity Profile

The reactivity of 2-ammonio-4,5-dihydrothiazolium sulfate is dictated by the electrophilic nature of the C2 carbon and the nucleophilic potential of the exocyclic nitrogen when deprotonated.

-

Reactivity with Electrophiles: Upon neutralization, the exocyclic amine readily condenses with isocyanates and isothiocyanates to form diversely functionalized ureas and thioureas, which are potent chemotherapeutics [4].

-

Metal Complexation: The spatial arrangement of the nitrogen and sulfur atoms allows for bidentate chelation with transition metals (e.g., Zn²⁺, Mn²⁺). This metal-complexing property is the causal mechanism behind its ability to induce reverse transformation in tumor cells [3].

Caption: Pleiotropic pharmacological mechanisms of 2-amino-2-thiazoline derivatives.

Synthesis and Experimental Protocols

To ensure reproducibility, the following protocol describes the bottom-up synthesis of 2-ammonio-4,5-dihydrothiazolium sulfate.

Causality of Reagent Selection: We utilize 2-bromoethylamine hydrobromide rather than the free amine. The hydrobromide salt prevents premature auto-polymerization of the amine. Potassium thiocyanate (KSCN) is selected as the sulfur/carbon donor because it drives a highly regioselective cyclization under mild heating [3].

Step-by-Step Methodology

Phase 1: Synthesis of the Free Base

-

Preparation: Dissolve 100 mmol of 2-bromoethylamine hydrobromide in 50 mL of anhydrous ethanol in a round-bottom flask.

-

Addition: Slowly add 100 mmol of Potassium thiocyanate (KSCN) to the solution under continuous magnetic stirring.

-

Cyclization (Reflux): Heat the mixture to reflux (approx. 78 °C) for 4 hours. The heat drives the nucleophilic attack of the thiocyanate sulfur onto the ethylamine chain, followed by intramolecular cyclization.

-

In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the primary amine spot (validated via ninhydrin stain) confirms reaction completion. This makes the step self-validating.

-

Filtration: Cool the mixture to room temperature and filter off the precipitated potassium bromide (KBr) byproduct.

Phase 2: Sulfate Salt Formation

-

Acidification: Transfer the filtrate to an ice bath (0-5 °C). Slowly add 1M Sulfuric Acid (H₂SO₄) dropwise while monitoring the pH.

-

Causality of pH Control: Stop the addition when the pH reaches 2.0 - 2.5. This specific pH ensures complete protonation of the endocyclic nitrogen (pKa ~8.04) without causing acid-catalyzed ring hydrolysis.

-

Crystallization: Allow the solution to stir at 0 °C for 1 hour. A white crystalline precipitate of 2-ammonio-4,5-dihydrothiazolium sulfate will form.

-

Validation: Filter the crystals, wash with cold ethanol, and dry under vacuum. Verify the success of the salt formation by taking a melting point reading (should exceed 200 °C, differentiating it from the 80 °C melting point of the free base).

Caption: Synthesis workflow of 2-Ammonio-4,5-dihydrothiazolium sulfate via cyclization.

Applications in Medicinal Chemistry and Agriculture

The unique structural motif of the 2-amino-2-thiazoline ring makes it a privileged scaffold in drug discovery and agricultural chemistry.

-

Muscarinomimetic Agents: Derivatives of 2-amino-2-thiazoline exhibit potent spasmogenic activity. In isolated rat ileum models, these compounds act as muscarinic receptor agonists. The intrinsic activity of specific derivatives (like 5-iodomethyl-2-amino-2-thiazoline) closely mimics the cholinergic agent pilocarpine, making them valuable in neuropharmacological research [5].

-

Radioprotection: The thioether-like sulfur in the dihydrothiazole ring acts as an electron-rich sink, effectively scavenging reactive oxygen species (ROS) generated by ionizing radiation, thereby shielding biological systems [2].

-

L-Cysteine Precursors: In industrial applications, substituted thiazolines (specifically 2-aminothiazoline-4-carboxylic acid) serve as critical, self-contained intermediates in the commercial manufacturing process of the amino acid L-cysteine [3].

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 15689, 4,5-Dihydro-2-thiazolamine." PubChem.

- LookChem. "Cas 1779-81-3, 2-Amino-2-thiazoline Chemical Properties." LookChem.

- Kumar, Sumit, et al. "Recent advances in the synthesis and utility of thiazoline and its derivatives." RSC Advances, 2024.

- The Journal of Organic Chemistry. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates." ACS Publications, 2000.

- PubMed. "[2-Amino-2-thiazoline derivatives--a novel chemotype possessing muscarinomimetic effect]." NIH, 2003.

Pharmacokinetics and Bioanalytical Profiling of 2-Ammonio-4,5-dihydrothiazolium Sulfate Derivatives: A Comprehensive Guide

Executive Summary

The 2-ammonio-4,5-dihydrothiazolium core—often synthesized and stabilized as a sulfate salt (CAS No. 65767-36-4)—is a highly versatile pharmacophore. Derivatives of this heterocyclic cation are critical in multiple biomedical domains, ranging from highly specific forensic biomarkers of cyanide toxicity (e.g., 2-amino-2-thiazoline-4-carboxylic acid, ATCA) to potent, low-nanomolar antimalarial agents (e.g., bis-thiazolium salts).

As a Senior Application Scientist, I have designed this whitepaper to dissect the pharmacokinetic (PK) behavior, absorption-distribution-metabolism-excretion (ADME) profile, and bioanalytical quantification strategies for this unique class of compounds. Unlike standard lipophilic small molecules, the permanent cationic charge and the stabilizing sulfate counter-ion of these derivatives dictate a highly specific, polar-centric pharmacokinetic profile that requires specialized analytical and dosing strategies.

Physicochemical Rationale & ADME Fundamentals

The Causality of the Sulfate Salt

The free base of 2-amino-4,5-dihydrothiazole is highly hygroscopic and susceptible to hydrolytic ring-opening under ambient conditions. By formulating these derivatives as sulfate salts , the iminium resonance structure is locked, significantly enhancing thermodynamic stability.

-

Experimental Causality: In preclinical dosing, utilizing the sulfate salt prevents spontaneous degradation in the dosing vehicle, ensuring that the administered dose exactly matches the bioavailable dose.

Absorption & Bioavailability

Due to their permanent cationic nature, 2-ammonio-4,5-dihydrothiazolium derivatives exhibit inherently low passive membrane permeability.

-

Oral bioavailability is typically restricted (<15%) unless the molecule is actively transported by solute carrier (SLC) transporters or formulated as a lipophilic prodrug [Caldarelli et al., 2013] [1].

-

Consequently, intravenous (IV) or intraperitoneal (IP) administration is preferred in murine models to bypass first-pass metabolism and poor gastrointestinal absorption.

Distribution & Erythrocyte Partitioning

The volume of distribution ( Vd ) for thiazolium derivatives is highly dependent on their lipophilic appendages. While mono-thiazolium salts remain largely confined to the plasma compartment, bis-thiazolium antimalarials exhibit profound partitioning into erythrocytes (RBCs)—the site of Plasmodium infection. This RBC accumulation is driven by electrostatic interactions with the negatively charged erythrocyte membrane [Taudon et al., 2008] [2].

Metabolism & Excretion

The 4,5-dihydrothiazole ring is metabolically robust. For example, ATCA (a key endogenous derivative) does not undergo further biotransformation in the liver, making it a highly stable biomarker for toxicokinetic modeling [Bhandari et al., 2014] [3]. Excretion is predominantly renal, driven by the high aqueous solubility of the charged core.

Caption: ADME profile of 2-Ammonio-4,5-dihydrothiazolium derivatives highlighting RBC partitioning and renal clearance.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the established pharmacokinetic parameters for key 2-ammonio-4,5-dihydrothiazolium derivatives across different mammalian models. Data is aggregated from validated LC-MS/MS toxicokinetic studies[Bhandari et al., 2014] [3] and antimalarial PK profiling[Taudon et al., 2008] [2].

| Derivative / Analyte | Animal Model | Route | Cmax | Tmax | t1/2 (Elimination) | AUC |

| ATCA (Endogenous Biomarker) | Swine (47-54 kg) | Subcutaneous | ~1.5 - 3.0 µM | 60 min | ~45 min | 75.4 mM·min |

| ATCA (Endogenous Biomarker) | Rabbit (3.5-4.2 kg) | Subcutaneous | ~12.0 µM | 45 min | ~30 min | 548.0 mM·min |

| SAR97276 (Bis-thiazolium) | Mouse (Healthy) | Intraperitoneal | 1322 ng/mL (Plasma) | 30 min | 2.4 hours | 4850 ng·h/mL |

| SAR97276 (Bis-thiazolium) | Mouse (Healthy) | Intraperitoneal | 2644 ng/mL (RBC) | 45 min | 3.1 hours | 9200 ng·h/mL |

Self-Validating Bioanalytical Methodology

Because 2-ammonio-4,5-dihydrothiazolium sulfate derivatives are highly polar, traditional reversed-phase chromatography (e.g., C18 columns) fails to retain them, leading to co-elution with the solvent front and severe ion suppression.

To ensure rigorous scientific integrity, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This protocol is designed as a self-validating system: it includes internal checks that automatically flag matrix effects or extraction failures.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation via Protein Precipitation

-

Action: Aliquot 50 µL of plasma (or lysed RBCs) into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

-

Causality: ACN strips the hydration shell from plasma proteins, causing them to precipitate, while the polar thiazolium compound remains soluble. The SIL-IS is added before extraction to correct for any volumetric losses or matrix-induced ion suppression downstream.

Step 2: Centrifugation & Recovery

-

Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Validation Check: Inspect the pellet. A loose pellet indicates insufficient precipitation, which will foul the HILIC column.

Step 3: Chromatographic Separation (HILIC)

-

Action: Inject 5 µL onto a HILIC column (e.g., Phenomenex Luna HILIC, 150 × 2.1 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in ACN.

-

Gradient: Start at 90% B, ramping down to 50% B over 5 minutes.

-

-

Causality: The high organic starting conditions force the polar 2-ammonio cation to partition into the water-enriched layer on the silica surface, providing excellent retention ( k′>2 ) and separating the analyte from early-eluting phospholipids.

Step 4: Mass Spectrometry (ESI+)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). For compounds like ATCA, monitor the decarboxylation transition (e.g., m/z 147 → 101) and ring cleavage (m/z 147 → 59) [Sano et al., 2020][4].

-

System Suitability (Self-Validation): The coefficient of variation (CV) for the SIL-IS peak area across all samples must be <15%. If the IS area drops significantly in a specific sample, it proves localized ion suppression, and that sample's data must be rejected or re-extracted.

Caption: Self-validating LC-MS/MS bioanalytical workflow for polar thiazolium derivatives.

Conclusion

The pharmacokinetics of 2-ammonio-4,5-dihydrothiazolium sulfate derivatives are defined by their permanent cationic charge and robust heterocyclic core. While this limits oral bioavailability, it provides distinct advantages: high aqueous solubility for IV formulations, targeted erythrocyte partitioning for antimalarials, and extreme metabolic stability for toxicological biomarkers. By employing HILIC-MS/MS methodologies, researchers can accurately quantify these polar entities, ensuring high-fidelity data for preclinical drug development and forensic analysis.

References

-

Caldarelli, S. A., et al. (2013). New bis-thiazolium analogues as potential antimalarial agents: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 56(2), 496-509. URL:[Link]

-

Taudon, N., et al. (2008). Quantitative analysis of a bis-thiazolium antimalarial compound, SAR97276, in mouse plasma and red blood cell samples, using liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 148-156. URL: [Link]

-

Bhandari, R. K., et al. (2014). Cyanide toxicokinetics: the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models. Journal of Analytical Toxicology, 38(4), 218-225. URL: [Link]

-

Sano, S., et al. (2020). RECiQ: A Rapid and Easy Method for Determining Cyanide Intoxication by Cyanide and 2-Aminothiazoline-4-carboxylic Acid Quantification in the Human Blood Using Probe Electrospray Ionization Tandem Mass Spectrometry. ACS Omega, 5(35), 22256–22264. URL:[Link]

Protocol for dissolving 2-Ammonio-4,5-dihydrothiazolium sulfate in aqueous buffer solutions

Application Note: Protocol for Dissolving 2-Ammonio-4,5-dihydrothiazolium Sulfate in Aqueous Buffer Solutions

Executive Summary

2-Ammonio-4,5-dihydrothiazolium sulfate (also known as 2-amino-4,5-dihydrothiazole sulfate or 2-amino-2-thiazoline sulfate) is a highly water-soluble heterocyclic compound[1]. It is frequently utilized as a radioprotectant, a chemical intermediate, and a bidentate ligand in transition metal complexation studies[1][2]. Because it is supplied as a sulfate salt of a weak base, dissolving this compound in aqueous media significantly depresses the pH of the solution. This application note provides a self-validating, step-by-step protocol for dissolving 2-Ammonio-4,5-dihydrothiazolium sulfate in biological buffers while maintaining physiological pH and ensuring downstream assay integrity.

Physicochemical Profiling & Mechanistic Rationale

To design a robust dissolution protocol, one must first understand the thermodynamic and acid-base properties of the target molecule.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-Ammonio-4,5-dihydrothiazolium sulfate | [3] |

| CAS Number | 65767-36-4 | [3] |

| Molecular Formula | C₃H₈N₂O₄S₂ (C₃H₆N₂S · H₂SO₄) | [3] |

| Molecular Weight | 200.24 g/mol | [3] |

| Free Base MW | 102.16 g/mol | [4] |

| Predicted pKa (Free Base) | 8.04 ± 0.10 | [1] |

| Aqueous Solubility | Highly Soluble (>50 mg/mL) |[1][4] |

The Causality of pH Depression (E-E-A-T Insight)

When 2-Ammonio-4,5-dihydrothiazolium sulfate dissolves in water, the salt dissociates into the 2-ammonio-4,5-dihydrothiazolium cation and the hydrogen sulfate (bisulfate) anion. The bisulfate anion is a relatively strong acid ( pKa≈1.99 ) and readily donates a proton to the aqueous medium. Concurrently, the thiazolium cation ( pKa≈8.04 ) acts as a weak acid[1].

If this compound is added directly to a standard 1X PBS solution (which only possesses a 10 mM phosphate buffering capacity), the released protons will rapidly overwhelm the buffer, causing the pH to plummet. If uncorrected, this acidic shift will denature proteins, induce cellular toxicity, and invalidate downstream biological assays. Therefore, the protocol strictly requires dissolution in a sub-maximal volume of buffer, followed by manual alkaline titration, before final volume adjustment.

Buffer Selection & Compatibility

Choosing the correct buffer depends on the final required concentration of the compound.

Table 2: Buffer Recommendations

| Buffer Type | Concentration | Best Use Case | Rationale |

|---|---|---|---|

| PBS (Phosphate) | 10 mM | Low drug concentrations (<1 mM) | Standard physiological buffer; easily overwhelmed by the sulfate salt. Requires careful NaOH titration. |

| HEPES | 50 - 100 mM | High drug concentrations (>10 mM) | High buffering capacity at pH 7.4 minimizes the volume of NaOH needed for correction. |

| Tris-HCl | 5 - 50 mM | Metal complexation studies | Proven compatibility with 2-amino-2-thiazoline when synthesizing Cu(II) Schiff base complexes[2]. |

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system : visual clarity confirms solubility, while pH measurement confirms physiological compatibility.

Materials Required:

-

2-Ammonio-4,5-dihydrothiazolium sulfate powder

-

Target aqueous buffer (e.g., 1X PBS or 100 mM HEPES, pH 7.4)

-

0.1 M and 1.0 M NaOH solutions (for titration)

-

Calibrated pH meter

-

0.22 µm Polyethersulfone (PES) syringe filter

Procedure:

-

Calculate and Weigh: Determine the required mass based on the sulfate salt molecular weight (200.24 g/mol )[3]. Weigh the powder accurately.

-

Initial Dissolution (80% Rule): Add the powder to a beaker containing 80% of the final target volume of your chosen buffer. Causality: Reserving 20% of the volume provides necessary headroom for the addition of the NaOH titrant without overshooting the final concentration.

-

Agitation: Vortex or stir magnetically at room temperature (20–25 °C) for 2–5 minutes. The solution should become completely transparent. Self-Validation: If particulates remain, the concentration may exceed the absolute solubility limit, or the buffer may contain incompatible heavy metals causing precipitation.

-

pH Measurement: Insert the calibrated pH meter probe. You will observe a significant acidic shift (often dropping below pH 4.0 depending on concentration).

-

Alkaline Titration (Critical Step): Place the solution on ice to prevent localized alkaline hydrolysis of the thiazoline ring. Add 1.0 M NaOH dropwise while stirring constantly until the pH reaches ~7.0. Switch to 0.1 M NaOH for fine adjustment until the target pH (e.g., 7.4) is achieved.

-

Volume Finalization: Transfer the solution to a volumetric flask or graduated cylinder and bring it to 100% of the final volume using the base buffer.

-

Sterilization: Filter the pH-adjusted solution through a 0.22 µm PES syringe filter inside a biosafety cabinet. PES is recommended due to its low drug-binding properties.

-

Storage: Aliquot the sterile solution into single-use vials and store at -20 °C to prevent hydrolytic degradation over time.

Workflow Visualization

Workflow for the dissolution and pH-correction of 2-Ammonio-4,5-dihydrothiazolium sulfate.

Troubleshooting & Best Practices

-

Precipitation During Titration: If a white precipitate forms during the addition of NaOH, it is likely due to localized zones of high pH causing the free base to crash out (though the free base is also highly soluble, rapid shifts can cause temporary localized supersaturation)[1][4]. Solution: Ensure vigorous magnetic stirring during titration and use a less concentrated NaOH titrant (e.g., 0.1 M instead of 1.0 M).

-

Buffer Incompatibility: Avoid buffers containing high concentrations of transition metals (like Cu²⁺ or Fe³⁺) unless complexation is the explicit goal, as 2-amino-2-thiazoline acts as a potent N,S-bidentate ligand[2].

-

Thermal Degradation: Do not autoclave the dissolved solution. Thiazoline derivatives can undergo ring-opening or hydrolysis under high heat and pressure. Always rely on sterile filtration.

Sources

Application Note: A Strategic Approach to HPLC Method Development for the Quantification of 2-Ammonio-4,5-dihydrothiazolium sulfate

Abstract

This application note provides a comprehensive, structured guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Ammonio-4,5-dihydrothiazolium sulfate. Due to its chemical nature as a permanently charged, highly polar cation, this analyte presents significant challenges for traditional reversed-phase chromatography. We will explore the underlying principles of various chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), to achieve reliable retention and separation. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a logical workflow from initial analyte characterization to final method validation, grounded in authoritative standards from the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

2-Ammonio-4,5-dihydrothiazolium sulfate is a salt consisting of a cationic dihydrothiazolium moiety and a sulfate anion. The cationic component is characterized by its high polarity and permanent positive charge, making it poorly retained on conventional nonpolar stationary phases like C18. This often results in the analyte eluting at or near the solvent front, preventing accurate and reproducible quantification.

Developing a suitable HPLC method requires a departure from standard reversed-phase protocols and a strategic exploration of alternative retention mechanisms. This document outlines a systematic, science-based approach to overcome these challenges, ensuring the final method is fit for its intended purpose.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development.

2.1. Physicochemical Properties

The key properties of the 2-Ammonio-4,5-dihydrothiazolium cation that dictate the chromatographic strategy are summarized below.

| Property | Characteristic | Implication for HPLC Method Development |

| Chemical Structure | C₃H₇N₂S⁺ (Cation) | The permanent positive charge necessitates a retention mechanism beyond simple hydrophobic interactions. |

| Polarity | High | The molecule is very water-soluble and has a low affinity for non-polar stationary phases.[1] |

| UV Absorbance | Thiazole ring system | The heterocyclic ring acts as a chromophore, making UV detection a viable and straightforward approach. |

| Solubility | High in aqueous solutions | Sample and standard preparation in aqueous diluents is feasible, but the diluent must be compatible with the mobile phase to avoid peak distortion.[2] |

2.2. Detector Selection: UV-Vis Spectrophotometry

The thiazole core of the analyte contains a chromophore suitable for UV detection.[3][4]

Protocol: Determination of Maximum Absorbance (λmax)

-

Prepare a representative standard solution of 2-Ammonio-4,5-dihydrothiazolium sulfate in a suitable solvent (e.g., water or mobile phase).

-

Using a UV-Vis spectrophotometer, scan the solution across a wavelength range of 190-400 nm.

-

Identify the wavelength(s) of maximum absorbance. This λmax should be used for the HPLC method to ensure maximum sensitivity. For similar aminothiazole compounds, this is often in the 250-280 nm range.[4]

A Strategic Workflow for Method Development

A systematic approach is critical to efficiently develop a robust method. The following workflow breaks the process into logical, manageable phases.

Caption: Overall HPLC Method Development Workflow.

3.1. Phase 1 & 2: Strategy Selection and Screening

Given the analyte's properties, two primary chromatographic modes are recommended for screening: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) .

The Rationale:

-

HILIC utilizes a polar stationary phase and a high-organic mobile phase. A water-enriched layer forms on the stationary phase surface, into which the polar analyte can partition, providing retention.[2][5][6][7] Electrostatic interactions between the cation and charged silanols on the stationary phase can also contribute to retention.[7]

-

MMC employs stationary phases with dual functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) groups.[8][9][10] This allows for retention via two distinct mechanisms, offering powerful and adjustable selectivity for charged molecules.[9][11]

Protocol: Column and Mobile Phase Screening

-

Select Columns: Choose at least one column from two of the recommended categories in the table below.

-

Prepare Mobile Phases:

-

For HILIC:

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)

-

Mobile Phase B: Acetonitrile

-

-

For Mixed-Mode (RP/Cation-Exchange):

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)

-

Mobile Phase B: Acetonitrile

-

-

-

Screening Conditions: Perform initial gradient runs on each column (e.g., 95% B to 50% B for HILIC; 5% B to 50% B for MMC over 10-15 minutes).

-

Evaluate: Assess retention factor (k), peak shape, and selectivity. The combination that provides the best initial retention and peak shape will be carried forward for optimization.

| Column Type | Stationary Phase Chemistry | Primary Retention Mechanisms | Pros & Cons |

| HILIC | Bare Silica, Amide, Diol | Partitioning, Adsorption, Weak Electrostatic Interaction[2][7][12] | Pro: Excellent for polar analytes, MS-compatible mobile phases. Con: Sensitive to water content in sample diluent, longer equilibration times. |

| Mixed-Mode (Cation-Exchange) | C8/C18 with embedded Strong Cation Exchange (SCX) groups | Hydrophobic Interaction, Ion-Exchange[8][9] | Pro: Highly tunable selectivity via pH and ionic strength, robust retention for cations. Con: Can be more complex to optimize due to dual mechanisms. |

3.2. Phase 3: Method Optimization

Once a promising column and mobile phase system is identified (e.g., a HILIC column), systematically optimize the chromatographic parameters to achieve the desired performance.

Caption: Iterative Cycle for Chromatographic Optimization.

Key Optimization Parameters:

-

Organic Solvent Percentage (ACN in HILIC): This is the most critical parameter for adjusting retention in HILIC. Decreasing the acetonitrile percentage will decrease retention time.

-

Buffer Concentration: In HILIC, increasing the buffer concentration can sometimes disrupt the aqueous layer and decrease retention, but for charged analytes, it can also influence electrostatic interactions. In MMC, it directly competes with the analyte for ion-exchange sites, thereby reducing retention.

-

Mobile Phase pH: The pH should be maintained at least 2 units away from the pKa of any ionizable groups on the stationary phase to ensure consistent performance. For a cationic analyte, an acidic pH (e.g., 3.0) helps maintain a consistent surface charge on silica-based columns.

-

Column Temperature: Higher temperatures generally decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also slightly alter retention times. A typical starting point is 30-40 °C.

Example Protocol: HILIC-UV Method

The following is a hypothetical optimized protocol based on the HILIC strategy.

Protocol: Quantitative Analysis

1. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | HILIC (e.g., Silica or Amide phase), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B -> 60% B over 10 min; hold at 60% B for 2 min; return to 90% B and re-equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at λmax (e.g., 265 nm) |

| Injection Vol. | 5 µL |

| Sample Diluent | Acetonitrile/Water (90:10 v/v) |

Rationale for Sample Diluent: Using a diluent that closely matches the initial mobile phase composition is crucial in HILIC to prevent peak distortion and poor reproducibility.[2]

2. Preparation of Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 2-Ammonio-4,5-dihydrothiazolium sulfate in the sample diluent.

-

Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range.

-

Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.

3. System Suitability Test (SST) Before running samples, inject a mid-level standard at least five times. The results must meet pre-defined criteria to ensure the system is performing adequately.

-

Tailing Factor: ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

RSD of Retention Time: ≤ 1.0%

Method Validation (ICH Q2(R2) Framework)

Once the method is optimized, it must be validated to demonstrate its fitness for purpose.[13][14][15] Validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[16][17]

| Validation Parameter | Purpose |

| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.[16] |

| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a defined range.[16][17] |

| Range | The concentration interval over which the method is shown to be linear, accurate, and precise.[16][17] |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[17] |

| Precision | The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[16] |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C), indicating its reliability for routine use. |

Conclusion

The quantification of 2-Ammonio-4,5-dihydrothiazolium sulfate by HPLC requires a strategic approach that accounts for its highly polar and cationic nature. Standard reversed-phase methods are generally unsuitable. By systematically screening and optimizing alternative chromatographic modes like HILIC or Mixed-Mode, a robust, reproducible, and accurate method can be successfully developed. This application note provides a comprehensive framework and practical protocols to guide the scientist through this process, from initial characterization to final validation, ensuring the generation of high-quality analytical data.

References

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Quality-by-Design. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

LCGC International. (2026). Mixed-Mode Chromatography—A Review. [Link]

-

HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

-

Longdom Publishing. (n.d.). HILIC Chromatography An Insight on the Retention Mechanism. [Link]

-

MDPI. (2021). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

-

Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. [Link]

-

Chemical Synthesis Database. (2025). 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]

-

Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

-

Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

-

SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

-

Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

-

PubChem. (n.d.). 2-Aminothiazoline-4-carboxylic acid. [Link]

-

MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

-

Scholars Research Library. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

-

PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. [Link]

Sources

- 1. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. welch-us.com [welch-us.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. longdom.org [longdom.org]

- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. helixchrom.com [helixchrom.com]

- 10. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. qbdgroup.com [qbdgroup.com]

- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. intuitionlabs.ai [intuitionlabs.ai]

- 17. youtube.com [youtube.com]

2-Ammonio-4,5-dihydrothiazolium sulfate handling, storage, and disposal guidelines

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 2-Ammonio-4,5-dihydrothiazolium sulfate was not publicly available. The following guidelines have been synthesized from authoritative data on chemically related compounds, including ammonium sulfate and various aminothiazole derivatives. These protocols are intended to provide a robust framework for safe laboratory practices. However, users are strongly encouraged to seek compound-specific data from the manufacturer or perform a thorough risk assessment before commencing work.

Introduction and Compound Profile

2-Ammonio-4,5-dihydrothiazolium sulfate is a heterocyclic organic salt. The thiazolium moiety is a well-established precursor for N-heterocyclic carbenes (NHCs), which are pivotal in organocatalysis, particularly in reactions like the benzoin condensation and Stetter reaction. The sulfate anion suggests that the compound is likely a crystalline solid with some degree of aqueous solubility and potential hygroscopicity.

Given its structural components—an ammonium group, a thiazolium ring, and a sulfate counter-ion—this compound warrants careful handling. The aminothiazole core is found in various biologically active molecules, and related compounds have demonstrated moderate acute toxicity, as well as skin and eye irritation.[1][2][3] The sulfate component is generally considered low-hazard but can contribute to the compound's physical properties and incompatibilities.[4][5]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, 2-Ammonio-4,5-dihydrothiazolium sulfate should be treated as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[2][3] A comprehensive PPE strategy is therefore mandatory.

Recommended Personal Protective Equipment

| Equipment | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards). | Protects against accidental splashes and airborne dust, which may cause serious eye irritation.[1][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. | Prevents skin contact, which may lead to irritation.[6][7] Use proper glove removal technique to avoid contamination. |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Required when handling large quantities or if dust formation is likely. Use a particulate filter respirator (e.g., N95, P1). | Minimizes inhalation of airborne particles that could cause respiratory tract irritation.[3][7] |

Safe Handling and Experimental Protocols

Adherence to good laboratory practice is paramount. The primary goals during handling are to prevent exposure and avoid contamination of the material.

General Handling Workflow

The following diagram outlines the standard workflow for handling 2-Ammonio-4,5-dihydrothiazolium sulfate.

Caption: Standard operating procedure for handling the reagent.

Protocol for Weighing and Solution Preparation

Due to the likely hygroscopic nature of a sulfate salt, it is critical to minimize its exposure to atmospheric moisture.[4]

-

Preparation: Designate a clean, dry work area, preferably within a chemical fume hood.[8] Assemble all necessary equipment (spatula, weigh boat, glassware) before opening the primary container.

-

Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform weighing and initial dissolution steps inside a glovebox with a dry, inert atmosphere.

-

Dispensing: Open the container, quickly remove the desired amount of the compound using a clean, dry spatula, and immediately seal the container.[9]

-

Dissolution: Transfer the weighed solid to the appropriate glassware. Add the desired solvent and mix until dissolved. If the compound is being added to a reaction, ensure the addition is performed in a controlled manner.

-

Cleanup: Promptly clean any residual dust from the work area. Dispose of contaminated weigh boats and wipes as solid chemical waste.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical integrity of 2-Ammonio-4,5-dihydrothiazolium sulfate and ensuring laboratory safety.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place. | Prevents thermal decomposition and reduces moisture uptake.[9] |

| Atmosphere | Store in a tightly sealed container. | Protects the compound from atmospheric moisture due to its likely hygroscopic nature.[4] |

| Ventilation | Store in a well-ventilated area.[8] | Prevents accumulation of any potential vapors or dust. |

| Container | Use original, clearly labeled, and sealed containers. | Ensures proper identification and integrity of the compound. |

Chemical Incompatibilities

The compound's structure suggests potential reactivity with certain classes of chemicals. The sulfate moiety can react with strong bases, and the ammonium and thiazolium components may be sensitive to strong oxidizing agents.

Caption: Avoid co-storage with these chemical classes.

Causality:

-

Strong Bases: Contact with strong bases can deprotonate the ammonium group, leading to the evolution of ammonia gas.[4]

-

Strong Oxidizing Agents: Thiazole and amine functionalities can be susceptible to oxidation, which could lead to a vigorous or exothermic reaction.[2]

-

Nitrites: Ammonium salts can react with nitrites, especially under acidic conditions, to produce nitrogen gas. This reaction can be vigorous.[4]

Spill Management and Disposal

Accidental spills must be handled promptly and safely. The disposal of all waste must comply with local, state, and federal regulations.

Spill Cleanup Protocol

-

Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area. Eliminate all ignition sources.[5]

-

Assess and Equip: Don the appropriate PPE as detailed in Section 2.0.

-

Containment: For a solid spill, carefully sweep up the material to minimize dust generation.[6] Place the swept material into a suitable, labeled container for disposal.

-

Decontamination: Once the bulk material is removed, decontaminate the spill area by washing with soap and water.[10] Collect the cleaning materials and rinse water for proper disposal. Do not allow runoff to enter drains or waterways.[11]

-

Ventilate: Ensure the area is well-ventilated after cleanup is complete.

Waste Disposal Guidelines

All waste containing 2-Ammonio-4,5-dihydrothiazolium sulfate, including contaminated cleanup materials, must be treated as hazardous chemical waste.

Caption: Logical steps for proper chemical waste management.

Protocol:

-

Collection: Collect all waste materials in a clearly labeled, leak-proof container.[8]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

-

Disposal: Dispose of the contents and the container through an approved waste disposal plant in accordance with all applicable regulations.[1] Do not empty into drains or the environment.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure. Always have an emergency eyewash station and safety shower readily accessible.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11] |

References

-

Ammonium Thiosulfate Solution 60% Material Safety Data Sheet. (2012, January 25). Retrieved from [Link]

-

Ammonium sulfate,04221E-3,2025/05/27 - Safety Data Sheet. (2025, May 27). Retrieved from [Link]

-

National Institute of Standards and Technology. (2023, March 7). Safety Data Sheet: RM 8551 USGS26 (Nitrogen Isotopes in Ammonium Sulfate). Retrieved from [Link]

-

Martin Operating Partnership, L.P. (2015, July 13). Safety Data Sheet: Ammonium Thiosulfate. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro- (CAS# 2150-55-2). Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ammonium sulphate. Retrieved from [Link]

-

Georganics. (2011, January 3). Safety Data Sheet: 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro- - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. georganics.sk [georganics.sk]

- 4. download.basf.com [download.basf.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. s26.q4cdn.com [s26.q4cdn.com]

- 11. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

In Vivo Dosing Protocols for 2-Ammonio-4,5-dihydrothiazolium Sulfate: Applications in Radioprotection and Hemorrhagic Shock Rescue

Executive Summary & Mechanistic Rationale

2-Ammonio-4,5-dihydrothiazolium sulfate (CAS No. 65767-36-4)[1][2], commonly referred to as 2-amino-2-thiazoline sulfate, is a highly water-soluble heterocyclic compound with profound pharmacological utility in emergency medicine and radiobiology[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic dosing tables, focusing instead on the physiological causality that dictates how and when this compound should be administered.

The in vivo efficacy of this compound is driven by a dual-mechanism system:

-

Potent Nitric Oxide Synthase (NOS) Inhibition: The 2-amino-2-thiazoline core acts as a rapid, short-acting inhibitor of NOS[3][4]. By transiently halting endothelial nitric oxide production, it induces a powerful vasopressor effect, making it highly effective for resuscitating subjects from acute hemorrhagic shock[5].

-

Thiol-Mediated Radioprotection: In vivo, the compound undergoes metabolic conversion to release free thiols, acting as a radical scavenger[6]. Furthermore, the transient tissue hypoxia induced by its vasoconstrictive properties provides a physical "hypoxic shield" that drastically reduces oxygen-dependent DNA damage during lethal gamma irradiation[3][7][8].

Mechanism of action for 2-Ammonio-4,5-dihydrothiazolium sulfate in vivo.

Formulation and Stability Considerations

To ensure a self-validating experimental system, the physical chemistry of the dosing solution must be strictly controlled. The sulfate salt form is specifically utilized over the free base due to its superior aqueous solubility and stability against oxidative degradation.

-

Vehicle Selection: Dissolve the compound in sterile Water for Injection (WFI) or unbuffered 0.9% NaCl. Avoid phosphate-buffered saline (PBS) at high concentrations, as phosphate ions can occasionally interact with sulfate salts, altering the dissolution profile[5].

-

pH Management: Aqueous solutions of 2-Ammonio-4,5-dihydrothiazolium sulfate are naturally acidic (pH ~3.9–4.0)[3]. For intravenous (i.v.) administration, this mild acidity is generally well-tolerated due to rapid blood buffering. However, for subcutaneous (s.c.) routes, the pH must be carefully monitored to prevent injection-site necrosis.

-

Preparation Timing: Solutions should be prepared ex tempore (immediately before use) to prevent spontaneous hydrolysis of the thiazoline ring[5].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Prophylactic Radioprotection against Lethal Gamma Irradiation (Murine Model)

This protocol is designed to mitigate hematopoietic and gastrointestinal acute radiation syndromes[3][8]. The timing of administration is the most critical variable; the compound must be given exactly 30 minutes prior to irradiation to align the peak of transient tissue hypoxia with the radiation exposure[6][7][8].

Step 1: Animal Preparation & Baseline Establishment

-

Randomize into three groups: Control (Vehicle only + No IR), Vehicle + IR (Negative Control), and Treatment + IR. This ensures the lethality of the radiation dose (LD100/30) is independently validated[9].

Step 2: Formulation

-

Dissolve the compound in 0.9% NaCl to yield a final concentration of 1.5 to 3.0 mg/mL.

Step 3: Administration (The Causality of Timing)

-

Administer 10 to 20 mg/kg via Intraperitoneal (i.p.) injection[8].

-

Scientific Rationale: The i.p. route is chosen over i.v. for radioprotection because it provides a slightly delayed, sustained absorption profile. Injecting exactly 30 minutes prior to irradiation ensures that systemic NOS inhibition and subsequent tissue hypoxia are at their maximum threshold when the gamma rays penetrate the tissue, thereby minimizing the oxygen enhancement ratio (OER) of the radiation damage[7][8].

Step 4: Irradiation & Self-Validation

-

Expose the mice to a lethal dose of whole-body irradiation (e.g., 7.5 to 8.2 Gy)[8][9].

-

Validation Checkpoint: The Vehicle + IR group must exhibit <10% survival at 30 days. The treated group should demonstrate a statistically significant survival increase (e.g., >50% survival), validating the protective efficacy[8].

Protocol B: Acute Hemorrhagic Shock Resuscitation (Rat Model)

This protocol leverages the compound's potent vasopressor activity to stabilize hemodynamics during severe blood loss[3][5].

Step 1: Surgical Preparation

-

Anesthetize the rats and cannulate the femoral artery (for continuous Mean Arterial Pressure [MAP] and ECG telemetry) and the femoral vein (for drug administration)[5].

Step 2: Shock Induction

-

Withdraw blood incrementally until the MAP drops to a critical threshold of 20–25 mmHg (representing a state of severe hemorrhagic shock)[5]. Maintain this hypotensive state for 45 minutes to establish the baseline of shock.

Step 3: Targeted Dosing (Route-Dependent Kinetics)

-

For Immediate Rescue (i.v.): Administer 5 to 10 mg/kg intravenously over 1 minute[5].

-

Rationale: Direct venous entry causes immediate endothelial NOS blockade, resulting in a rapid spike in blood pressure within 2–5 minutes.

-

-

For Sustained Stabilization (i.m.): Administer 30 mg/kg intramuscularly[5].

-

Rationale: The i.m. depot creates a slow-release kinetic profile. While the onset is slower (10 minutes), the hypertensive effect is stably maintained for up to 120 minutes, which is critical for prolonged transport or delayed surgical intervention[5].

-

Step 4: Continuous Monitoring & Validation

-

Validation Checkpoint: A successful administration will reflect on the telemetry as a restoration of MAP to >70% of the pre-shock baseline within 15 minutes. Failure to observe this indicates either a missed injection (extravasation) or irreversible cardiovascular collapse[5].

Quantitative Data Summaries

Table 1: Pharmacokinetic & Dosing Parameters for 2-Ammonio-4,5-dihydrothiazolium Sulfate

| Indication | Animal Model | Optimal Route | Recommended Dose | Onset of Action | Duration of Peak Effect | Primary Target |

| Radioprotection | Mice (ICR/NMRI) | Intraperitoneal (i.p.) | 10 – 20 mg/kg | 15 – 30 mins | 1 – 2 hours | Hematopoietic/GI Tract[8] |

| Hemorrhagic Shock | Rats (Wistar) | Intravenous (i.v.) | 5 – 10 mg/kg | < 5 mins | ~90 mins | Systemic Vasculature[5] |

| Hemorrhagic Shock | Rats (Wistar) | Intramuscular (i.m.) | 30 mg/kg | 10 – 15 mins | > 120 mins | Systemic Vasculature[5] |

Table 2: Comparative Efficacy & Validation Metrics

| Experimental Model | Primary Endpoint | Expected Outcome (Vehicle Control) | Expected Outcome (Treated Group) | Mechanistic Driver |

| 7.5 Gy WBI (Mice) | 30-Day Survival Rate | < 10% Survival[8] | 50% – 80% Survival[8] | ROS Scavenging & Hypoxia[7][8] |

| Severe Shock (Rats) | MAP Recovery at 60 mins | Irreversible decline / Death[5] | > 75% of pre-shock baseline[5] | NOS Inhibition (Vasopressor)[5] |

References

- EvitaChem. "Buy Carbanilic acid... Related Products: 2-Ammonio-4,5-dihydrothiazolium sulfate. CAS No.: 65767-36-4." EvitaChem Catalog.

- ChemBK. "4,5-dihydrothiazol-2-amine sulphate (CAS: 65767-36-4)." Chemical Database.

- OSTI.gov. "Investigation of the mechanism of radioprotective activity of 2-amino-5,6-dihydro-4H-1,3-thiazine, 4-methyl- and 2-amino-2-thiazoline hydrobromides. [Mice, gamma radiation]." Journal Article.

- Filimonova, M., et al. "Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs." Frontiers in Pharmacology.

- MDPI. "Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice." Molecules.

- Oxford Academic. "Radioprotective Effects of 2-Iminothiazolidine Derivatives against Lethal Doses of Gamma Radiation in Mice." Journal of Radiation Research.

Sources

- 1. evitachem.com [evitachem.com]

- 2. chembk.com [chembk.com]

- 3. Frontiers | Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Investigation of the mechanism of radioprotective activity of 2-amino-5,6-dihydro-4H-1,3-thiazine, 4-methyl- and 2-amino-2-thiazoline hydrobromides. [Mice, gamma radiation] (Journal Article) | OSTI.GOV [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

Improving the solubility of 2-Ammonio-4,5-dihydrothiazolium sulfate in polar aprotic solvents

Introduction

Welcome to the technical support guide for 2-Ammonio-4,5-dihydrothiazolium sulfate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in polar aprotic solvents. As a highly polar, dicationic salt, its dissolution behavior can be complex and often requires strategies beyond simple solvent selection. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility hurdles. Our approach is grounded in fundamental physicochemical principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Ammonio-4,5-dihydrothiazolium sulfate exhibiting poor solubility in high-polarity aprotic solvents like DMSO and DMF?

A1: This is a common and expected challenge. The difficulty arises from a mismatch in solvation capabilities.

-

Cation Solvation: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at solvating cations, such as the positively charged thiazolium ring, due to their exposed oxygen atoms which are centers of negative partial charge.[1]

-

Anion Solvation: However, these solvents are poor at solvating small, hard anions like sulfate (SO₄²⁻). Polar protic solvents (like water or methanol) use hydrogen bonding to effectively stabilize anions. Aprotic solvents lack this hydrogen-bond-donating ability.

-

Lattice Energy: Consequently, the strong electrostatic attraction between the thiazolium cation and the sulfate anion (the crystal lattice energy) is difficult for the solvent to overcome, leading to poor solubility. The solvent cannot adequately stabilize the "free" sulfate anion.

Q2: I observe that heating the mixture improves solubility, but the compound precipitates upon cooling. How can I maintain a stable solution?

A2: This phenomenon, known as temperature-dependent solubility, is common for many salts where the dissolution process is endothermic.[2] While heating provides the energy to break the crystal lattice, the solution becomes supersaturated as it cools. To maintain solubility at ambient temperatures, you need to modify the solvent system to be more thermodynamically favorable. This can be achieved using strategies like co-solvents or solubility-enhancing additives, which are discussed in detail in the Troubleshooting Guide below.[3][4]

Q3: Can I use a different salt form of my compound to improve solubility?

A3: Absolutely. This is a primary strategy in pharmaceutical development.[5] The sulfate salt may be particularly difficult to dissolve in organic solvents due to the high charge density of the dianion. If your experimental design permits, consider synthesizing or procuring a version of the active molecule with a different counter-ion. Anions that are larger, more polarizable, and have a more diffuse charge (e.g., tosylate, triflate, or bis(trifluoromethanesulfonyl)imide) often form salts with lower lattice energies and enhanced solubility in aprotic solvents.[5]

Q4: Are there any "quick-fix" methods to try before moving to more complex protocols?

A4: Yes. Before re-formulating, ensure you have optimized the basic dissolution conditions:

-

Particle Size Reduction: Grind your solid material into a fine powder using a mortar and pestle. This increases the surface area available for solvation and can improve the rate of dissolution.

-

Sonication: Place your sample in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that can help break apart solid aggregates and accelerate the dissolution process.[6]

-

Extended Stirring: Allow the mixture to stir vigorously for an extended period (e.g., 12-24 hours) at a controlled temperature. Sometimes, dissolution is simply slow, not impossible.

Part 2: In-Depth Troubleshooting Guide

This section provides structured approaches to systematically improve solubility. We begin with simpler modifications and progress to more advanced techniques.

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a decision-making process for addressing solubility challenges with 2-Ammonio-4,5-dihydrothiazolium sulfate.

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Co-Solvency

Causality: The principle of co-solvency involves mixing a primary solvent (in which the drug is poorly soluble) with one or more miscible solvents to create a mixture with more favorable solubilizing properties.[3][7] For an ionic salt, the goal is to create a solvent environment that can better accommodate both the cation and the anion. A co-solvent can reduce the overall polarity and organized structure of the primary solvent (like DMSO), which can sometimes lower the energy penalty of creating a cavity for the solute.[4]

Recommended Co-Solvent Systems:

| Primary Solvent | Co-Solvent to Screen | Rationale |

| DMSO | Acetonitrile (MeCN) | Reduces overall polarity. MeCN can interact favorably with the thiazolium ring. |

| DMF | 1,4-Dioxane | Dioxane is a non-polar aprotic solvent that can disrupt DMF's self-association. |

| DMSO | N-Methyl-2-pyrrolidone (NMP) | NMP is a highly polar aprotic solvent with different steric and electronic properties. |

| DMF | Propylene Carbonate | A polar aprotic solvent that can enhance solvation of cations. |

Experimental Protocol: Co-solvent Screen

-

Stock Preparation: Prepare a concentrated slurry of your compound in the primary solvent (e.g., 20 mg/mL in DMSO). Ensure the compound is in excess and not fully dissolved.

-

Aliquot: In separate vials, place a fixed volume of the slurry (e.g., 1 mL).

-

Titration: To each vial, add the co-solvent in incremental amounts (e.g., 0.1 mL, 0.2 mL, 0.5 mL, 1.0 mL).

-

Equilibration: Cap the vials tightly and allow them to equilibrate at a constant temperature (e.g., 25 °C) with continuous stirring for at least 4 hours.

-

Observation: Visually inspect for complete dissolution.

-

Quantification (Optional): If visual inspection is insufficient, centrifuge the samples, take an aliquot of the supernatant, dilute appropriately, and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Analysis: Plot solubility versus the percentage of co-solvent to identify the optimal mixture.

Strategy 2: Solubility-Enhancing Additives (Phase-Transfer Catalysts)

Causality: For highly ionic salts in aprotic solvents, the dissolution bottleneck is often the poor solvation of the ions, leading to strong ion-pairing. Additives like crown ethers can dramatically improve solubility by selectively complexing the cation.[8] The crown ether's hydrophobic exterior makes the resulting complex more soluble in the organic solvent, and by sequestering the cation, it frees the "naked" anion to be solvated, albeit weakly, by the solvent.[9][10] This breaks the strong electrostatic forces of the crystal lattice.

Mechanism: Cation Sequestration by a Crown Ether

Caption: Crown ether complexation of the cation to enhance solubility.

Recommended Additives:

| Additive | Target Cation Size | Recommended Starting Concentration | Notes |

| 18-Crown-6 | K⁺, NH₄⁺ | 1.0 - 1.2 equivalents | Often effective for ammonium-containing cations.[10] |

| 15-Crown-5 | Na⁺ | 1.0 - 1.2 equivalents | Consider if cation has sodium-like dimensions. |

| Dibenzo-18-Crown-6 | K⁺, NH₄⁺ | 1.0 - 1.2 equivalents | More lipophilic, may improve solubility in less polar systems.[8] |

Experimental Protocol: Using 18-Crown-6 to Enhance Solubility

-

Safety First: Crown ethers can have toxicity. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use.

-

Molar Calculation: Calculate the molar quantity of your 2-Ammonio-4,5-dihydrothiazolium sulfate to be dissolved.

-

Additive Measurement: Weigh out 1.1 equivalents of 18-Crown-6.

-

Solvent Addition: Add the desired polar aprotic solvent (e.g., DMSO, Acetonitrile) to the solid mixture of your compound and the crown ether.

-

Dissolution: Stir the mixture at room temperature. Sonication can be used to accelerate the process.

-

Observation: In many cases, a previously insoluble salt will readily dissolve in the presence of the crown ether.[9][11]

-

Control Experiment: For validation, run a parallel experiment under identical conditions but without the crown ether to confirm its solubilizing effect.

References

- Crown Ethers Enhance Ionic Residue Removal. P2 InfoHouse.

- Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis. Reddit r/chemistry.

- The solubility of inorganic salts in organic solvents?

- Crown ether notes- I MSc Chemistry (CBCS).pdf. Annamalai University.

- Solubility enhancement techniques: A comprehensive review. World Journal of Pharmacy and Pharmaceutical Sciences.

- Solubility Enhancement Methods.

- Cosolvent – Knowledge and References. Taylor & Francis.

- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.

- Improving API Solubility by Salt and Cocrystal Form

- Methods to boost solubility. International Journal for Scientific Research & Development.

- Effects of Polar Aprotic Solvents on Dissolving Cellulose in Ionic Liquid.

- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temper

- Solubility of Hybrid Halide Perovskites in DMF and DMSO.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ijirt.org [ijirt.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. p2infohouse.org [p2infohouse.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. reddit.com [reddit.com]

Comparing 2-Ammonio-4,5-dihydrothiazolium sulfate vs chloride salts in organic synthesis

Comparative Guide: 2-Ammonio-4,5-dihydrothiazolium Sulfate vs. Chloride Salts in Organic Synthesis

As a highly versatile heterocyclic building block, 2-amino-2-thiazoline (often protonated as 2-ammonio-4,5-dihydrothiazolium) is fundamental to the synthesis of radioprotective agents, anti-leprosy drugs, and complex sulfur/nitrogen-containing pharmaceuticals. While the synthesis of its core ring is well-documented, the choice of its counterion—specifically between the chloride and sulfate salts—dictates the compound's bench stability, handling requirements, and compatibility with downstream catalytic processes.

This guide objectively compares the performance of 2-ammonio-4,5-dihydrothiazolium sulfate against its chloride counterpart, providing causality-driven methodologies for their synthesis and application.

Physicochemical Profiling & Mechanistic Causality

The counterion of the 2-ammonio-4,5-dihydrothiazolium cation drastically alters its physical properties and chemical behavior in organic workflows.

-

Hygroscopicity & Handling: The chloride salt is highly hygroscopic[1]. The high charge density of the chloride ion facilitates strong hydrogen bonding with atmospheric moisture, leading to deliquescence. This introduces critical weighing errors and unwanted moisture into anhydrous downstream reactions. Conversely, the sulfate salt forms a highly stable, free-flowing crystalline powder that resists ambient moisture[2].

-

Transition-Metal Catalyst Compatibility: In advanced organic synthesis, thiazoline derivatives are frequently subjected to palladium (Pd) or ruthenium (Ru) catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). Chloride ions are known to act as competitive ligands, strongly coordinating to soft transition metals like Pd(II) and effectively poisoning the catalyst by blocking vacant coordination sites[3]. The sulfate anion, possessing a highly delocalized charge, is non-coordinating. Utilizing the sulfate salt preserves the catalyst's turnover frequency (TOF) and prevents premature reaction quenching.

Quantitative Comparison Data

The following table summarizes the critical physicochemical differences between the two salts to guide reagent selection in synthetic planning.

| Property | 2-Ammonio-4,5-dihydrothiazolium Chloride | 2-Ammonio-4,5-dihydrothiazolium Sulfate |

| CAS Number | 36518-76-0 / 3882-98-2 | 85959-63-3 |

| Anion Type | Coordinating (Cl⁻) | Non-coordinating (SO₄²⁻) |

| Hygroscopicity | High (deliquescent in humid air) | Low (bench-stable powder) |

| Solvent Solubility | Highly soluble in H₂O, MeOH, EtOH | Soluble in H₂O, slightly soluble in EtOH |

| Pd/Ru Catalyst Compatibility | Poor (High risk of chloride poisoning) | Excellent (Inert counterion) |

| Primary Synthetic Use | Direct intermediate from cyclization | Substrate for metal-catalyzed couplings |

Pathway Visualization

Workflow of 2-Ammonio-4,5-dihydrothiazolium salt synthesis and downstream catalyst compatibility.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the chloride salt and its subsequent scalable conversion to the sulfate salt. Every step is designed as a self-validating system to ensure maximum yield and purity.

Protocol A: Synthesis of 2-Ammonio-4,5-dihydrothiazolium Chloride

-

Chlorination: Suspend ethanolamine in dichloromethane (CH₂Cl₂) and cool to 10 °C. Slowly add an excess of thionyl chloride (SOCl₂) dropwise.

-

Causality: SOCl₂ is preferred over aqueous HCl as it acts as both a chlorinating and dehydrating agent. The reaction is driven to completion by the expulsion of SO₂ and HCl gases, leaving pure 2-chloroethylamine hydrochloride suspended in the organic phase[4].

-

-

Cyclization: Isolate the intermediate, dissolve it in water, add an equimolar amount of thiourea, and reflux for 24 hours.

-

Causality: Thiourea's sulfur atom acts as a soft nucleophile displacing the chloride, followed by the intramolecular cyclization of the nitrogen onto the thiourea carbon. Water is the optimal solvent as it fully solubilizes both the highly polar hydrochloride intermediate and the thiourea[4].

-

-

Isolation: Concentrate the aqueous layer under reduced pressure and crystallize the product from cold ethanol.

-

Self-Validation: The formation of a white, highly water-soluble crystalline solid confirms the successful generation of the chloride salt.

-

Protocol B: Scalable Anion Exchange to 2-Ammonio-4,5-dihydrothiazolium Sulfate

-

Free Base Liberation: Dissolve the chloride salt in water and adjust the pH to 9.0 using a 40% NaOH solution. Extract the aqueous phase with CH₂Cl₂.

-

Causality: At pH 9, the thiazolium cation is deprotonated to its free base form (2-amino-2-thiazoline), which partitions selectively into the organic phase. This liquid-liquid extraction effectively leaves the inorganic NaCl byproduct in the aqueous waste, bypassing the need for expensive and waste-heavy silver-based anion exchange resins[5].

-

-

Sulfate Precipitation: Dry the combined organic extracts over anhydrous sodium sulfate. Slowly add a stoichiometric amount of 1M H₂SO₄ in ethanol under vigorous stirring.

-

Self-Validation: The sulfate salt is insoluble in the CH₂Cl₂/ethanol mixture. Its immediate precipitation as a white powder visually validates the neutralization and acts as a self-purifying mechanism, leaving any unreacted organic impurities dissolved in the supernatant.

-

-

Filtration: Filter the precipitate, wash with cold CH₂Cl₂, and dry under vacuum to yield the bench-stable 2-ammonio-4,5-dihydrothiazolium sulfate[2].

References[2] Lookchem. 2-Ammonio-4,5-dihydrothiazolium sulphate, CasNo.85959-63-3. Available at:Lookchem[5] Taylor & Francis. Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines. Available at: Taylor & Francis Online[4] Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline. Available at:Google Patents[1] ChemicalBook. 2-Amino-2-thiazoline hydrochloride - Safety Data Sheet. Available at: ChemicalBook[3] ACS Publications. Influence of Pd(II) Adsorption on High-Temperature Ferroelastic Phase Transition in (2-Amino-2-thiazolinium)PbBr3. Available at: Inorganic Chemistry

Sources

- 1. 2-Amino-2-thiazoline hydrochloride - Safety Data Sheet [chemicalbook.com]

- 2. 2-Ammonio-4,5-dihydrothiazolium sulphate, CasNo.85959-63-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

Benchmarking 2-Ammonio-4,5-dihydrothiazolium sulfate efficacy against standard thiazolium salts

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide

Executive Summary

Advanced glycation end-products (AGEs) are primary drivers of extracellular matrix stiffening and age-related pathologies, forming irreversible protein cross-links[1]. Historically, standard thiazolium salts like Alagebrium (ALT-711) and N-phenacylthiazolium bromide (PTB) have served as the benchmark "cross-link breakers" in pharmacological research[2]. However, structural modifications to the thiazolium core drastically alter its pharmacodynamics.

This guide benchmarks 2-Ammonio-4,5-dihydrothiazolium sulfate against standard C2-unsubstituted thiazolium salts. By analyzing their mechanistic divergence—from N-heterocyclic carbene (NHC) mediated cleavage to nucleophilic dicarbonyl scavenging—we provide a comprehensive framework for evaluating their efficacy in drug development pipelines.

Mechanistic Grounding: Structural Divergence in AGE Targeting

To accurately benchmark these compounds, we must first establish the causality behind their chemical behavior. The efficacy of a thiazolium salt in AGE attenuation is fundamentally dictated by its substitution at the C2 position.

-

Standard Thiazolium Salts (e.g., ALT-711): These compounds feature an unsubstituted C2 position. Under physiological pH, the C2 proton is abstracted to form a highly reactive N-heterocyclic carbene (NHC) intermediate. This NHC undergoes nucleophilic addition to the α-dicarbonyl moiety of an existing AGE cross-link, triggering an internal rearrangement that ultimately cleaves the C-C bond[3].

-

2-Ammonio-4,5-dihydrothiazolium Sulfate: This compound diverges structurally by possessing a primary amino group at the C2 position, precluding the formation of a classic NHC. Instead, the 2-ammonio group acts as a potent nucleophile. Rather than breaking pre-formed cross-links, it excels at trapping reactive α-dicarbonyl precursors (such as methylglyoxal, MGO) before they can cross-link structural proteins[1]. The sulfate counter-ion and dihydrothiazole ring enhance its aqueous solubility and cellular permeability compared to standard phenacyl derivatives.

Pathway Visualization

Divergent mechanisms of AGE attenuation: NHC cleavage vs. nucleophilic trapping.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological performance of 2-Ammonio-4,5-dihydrothiazolium sulfate against Alagebrium (ALT-711) and the standard dicarbonyl scavenger Aminoguanidine. Data parameters reflect established in vitro benchmarking standards for AGE inhibitors and breakers[4].